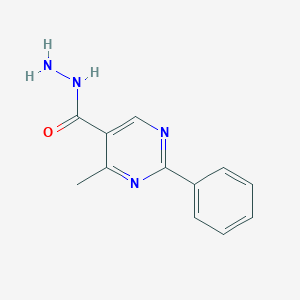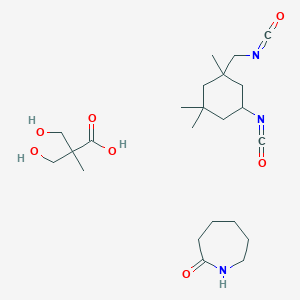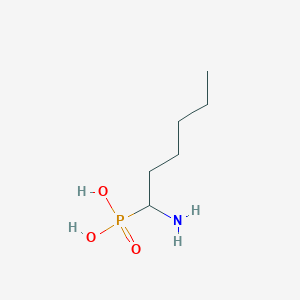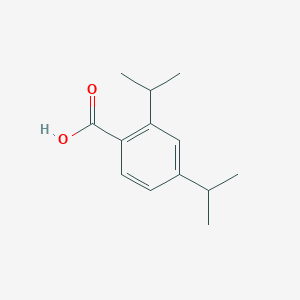![molecular formula C21H20Cl2N4O4S B009191 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole CAS No. 104495-87-6](/img/structure/B9191.png)
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCABT is a member of the azobenzene family of compounds, which are known for their ability to undergo reversible photoisomerization upon exposure to light. This property has made DCABT a popular choice for use in a variety of research applications, including as a photoswitchable fluorescent probe and as a tool for studying protein dynamics.
作用機序
The mechanism of action of DCABT is based on its ability to undergo reversible photoisomerization. When DCABT is irradiated with UV light, it undergoes a change in structure from the trans to the cis form. This change in structure results in a shift in the absorption and emission spectra of the compound, allowing it to be used as a photoswitchable fluorescent probe.
Biochemical and Physiological Effects:
DCABT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biological applications.
実験室実験の利点と制限
One of the main advantages of DCABT is its ability to undergo reversible photoisomerization, which allows it to be used as a photoswitchable fluorescent probe. This property has made DCABT a popular choice for use in a variety of research applications. However, one limitation of DCABT is that it requires UV light for activation, which can limit its use in certain biological systems.
将来の方向性
There are many potential future directions for research involving DCABT. One possible area of research is the development of new photoswitchable fluorescent probes based on the structure of DCABT. Another area of research is the use of DCABT as a tool for studying protein dynamics and interactions. Additionally, DCABT could be used in the development of new optogenetic tools for controlling cellular processes with light.
合成法
The synthesis of DCABT typically involves the reaction of 2-aminothiophenol with 4-nitrobenzene-1-diazonium tetrafluoroborate, followed by reduction of the resulting intermediate to yield the final product. This method has been well-established in the literature and has been used to produce DCABT in high yields.
科学的研究の応用
DCABT has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of DCABT is as a photoswitchable fluorescent probe. When DCABT is irradiated with UV light, it undergoes a reversible photoisomerization from the trans to the cis form. This change in structure results in a shift in the absorption and emission spectra of the compound, allowing it to be used as a fluorescent probe that can be selectively turned on and off with light.
特性
CAS番号 |
104495-87-6 |
|---|---|
分子式 |
C21H20Cl2N4O4S |
分子量 |
495.4 g/mol |
IUPAC名 |
2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-9-7-27(8-10-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-19-11-17(22)18(23)12-20(19)32-21/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
NEGIOJOAQRZRLF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
正規SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
同義語 |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)












